molecular formula C9H12N2OS B2894280 5-[(Cyclopent-3-en-1-yl)methoxy]-3-methyl-1,2,4-thiadiazole CAS No. 2198590-67-7

5-[(Cyclopent-3-en-1-yl)methoxy]-3-methyl-1,2,4-thiadiazole

Cat. No.: B2894280
CAS No.: 2198590-67-7
M. Wt: 196.27
InChI Key: KQGAYZIZLPSIQN-UHFFFAOYSA-N
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Description

5-[(Cyclopent-3-en-1-yl)methoxy]-3-methyl-1,2,4-thiadiazole is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 5-[(Cyclopent-3-en-1-yl)methoxy]-3-methyl-1,2,4-thiadiazole typically involves the reaction of cyclopent-3-en-1-ylmethanol with appropriate thiadiazole precursors under specific conditions. One common method involves the use of methyl hydrazinecarbodithioate or hydrazinecarbothioamide as starting materials, which react with cyclopent-3-en-1-ylmethanol in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired thiadiazole ring .

Chemical Reactions Analysis

5-[(Cyclopent-3-en-1-yl)methoxy]-3-methyl-1,2,4-thiadiazole undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-[(Cyclopent-3-en-1-yl)methoxy]-3-methyl-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis . Additionally, its anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines and signaling pathways .

Comparison with Similar Compounds

5-[(Cyclopent-3-en-1-yl)methoxy]-3-methyl-1,2,4-thiadiazole can be compared with other thiadiazole derivatives such as:

Properties

IUPAC Name

5-(cyclopent-3-en-1-ylmethoxy)-3-methyl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-7-10-9(13-11-7)12-6-8-4-2-3-5-8/h2-3,8H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGAYZIZLPSIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)OCC2CC=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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